molecular formula C11H10O2S B1452547 Ethyl benzo[b]thiophene-7-carboxylate CAS No. 959632-57-6

Ethyl benzo[b]thiophene-7-carboxylate

Cat. No.: B1452547
CAS No.: 959632-57-6
M. Wt: 206.26 g/mol
InChI Key: KVTZSCYPOQMXTO-UHFFFAOYSA-N
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Description

Ethyl benzo[b]thiophene-7-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing sulfur as a heteroatom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl benzo[b]thiophene-7-carboxylate can be synthesized through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions for industrial synthesis of this compound may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: Ethyl benzo[b]thiophene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Mechanism of Action

The mechanism of action of ethyl benzo[b]thiophene-7-carboxylate depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.

    Ethyl benzo[b]thiophene-2-carboxylate: A structural isomer with the carboxylate group at a different position.

Uniqueness: Ethyl benzo[b]thiophene-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl benzo[b]thiophene-7-carboxylate is a heterocyclic compound belonging to the thiophene family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of this compound

Chemical Structure and Properties

  • Molecular Formula: C₁₁H₉O₂S
  • CAS Number: 959632-57-6
  • Classification: Combustible, acute toxic category 1 and 2, very toxic hazardous material .

Synthesis Methods

This compound can be synthesized through several methods, with the Gewald reaction being one of the most prominent. This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Anticancer Properties

Recent studies have highlighted the potential of ethyl benzo[b]thiophene derivatives in anticancer therapy. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) and HepG-2 (Liver Cancer) Cell Lines:
    • A study reported that twelve derivatives exhibited antiproliferative activity with IC₅₀ values ranging from 23.2 to 95.9 µM. Notably, compound 4 led to a 26.86% reduction in cell viability in MCF-7 cells .
CompoundIC₅₀ (µM)Cell Line
423.2MCF-7
549.9HepG-2
2495.9MCF-7

These findings suggest that ethyl benzo[b]thiophene derivatives could serve as promising candidates for further development in cancer therapeutics.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Enzymatic Activity: Interacting with specific enzymes or receptors that regulate cell proliferation.
  • Induction of Apoptosis: Promoting programmed cell death in cancer cells, as evidenced by flow cytometric analysis showing significant reductions in viability .

Antimicrobial Activity

Ethyl benzo[b]thiophene derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds possess significant activity against various pathogens:

  • Antibacterial Activity: Some derivatives have demonstrated effectiveness against drug-resistant strains of bacteria, suggesting their potential utility in treating infections .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's. Compounds derived from ethyl benzo[b]thiophene have shown promising inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
4aXY
5fZW

These results highlight the potential for developing new cholinesterase inhibitors based on this scaffold .

Case Studies

  • Breast Cancer Study:
    • Researchers synthesized various derivatives and assessed their cytotoxicity against MCF-7 and HepG-2 cell lines. The most active compounds were analyzed for their ability to induce apoptosis .
  • Cholinesterase Inhibition Study:
    • A series of benzothiophene derivatives were tested for their inhibitory effects on AChE and BChE, revealing promising candidates for Alzheimer's disease treatment .

Properties

IUPAC Name

ethyl 1-benzothiophene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-2-13-11(12)9-5-3-4-8-6-7-14-10(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTZSCYPOQMXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677835
Record name Ethyl 1-benzothiophene-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959632-57-6
Record name Ethyl 1-benzothiophene-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-bromobenzo[b]thiophene (500 mg, 2.36 mmol) is dissolved in dry THF (5.0 mL) under nitrogen. Magnesium turnings (530 mg, 2.83 mmol, 1.20 equiv.) are added and the resulting mixture is heated at reflux until dissolution of the magnesium has occurred. The resulting cloudy yellow solution is allowed to cool to rt and diethyl carbonate (2 mL, excess) is added and stirring continued for one hour, when ammonium chloride (10% aq) is added. The resulting mixture is partitioned between DCM and water and the aqueous layer is extracted with DCM. The organic fractions are combined, washed with brine, dried over Na2SO4 and adsorbed onto silica. Purification by LC using 8/2 cyclohexane/dichloromethane as the eluent afforded the title compound as a pale orange oil (346.2 mg, 71%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
71%

Synthesis routes and methods II

Procedure details

Acetyl chloride (14.8 mmol; 1.05 mL) is added to a solution of benzo[b]thiophene-7-carboxylic acid (4.94 mmol; 880 mg) in ethanol (20 mL) and the mixture is stirred at reflux for 24 h. The solvent is removed. Ethyl acetate is added to the residue and the resulting solution is washed with water, dried (Na2SO4), filtered and concentrated to obtain the title compound (880 mg, 92%) as colorless oil. 1H NMR (CDCl3): δ 8.12 (dd, 1H, J=7.2 Hz, 0.6 Hz), 8.03 (dd, 1H, J=7.6 Hz, 1.2 Hz), 7.58 (d, 1H, J=5.6 Hz), 7.46 (t, 1H, J=7.6 Hz), 7.41 (t, 1H, J=5.2 Hz), 4.50 (c, 2H, J=7.3 Hz), 1.47 (t, 3H, J=7.3 Hz).
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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